molecular formula C12H17ClN2 B1452413 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine CAS No. 1220036-28-1

6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine

Cat. No. B1452413
CAS RN: 1220036-28-1
M. Wt: 224.73 g/mol
InChI Key: YBJOPZJADJTHJX-UHFFFAOYSA-N
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Description

“6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine” is a chemical compound with the molecular formula C12H17ClN2 . It is extensively used in scientific research due to its unique structure and properties. It has diverse applications, including drug development, crop protection, and material synthesis.


Molecular Structure Analysis

The molecular structure of “6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine” involves a pyridine ring (a six-membered ring with one nitrogen atom), a cyclohexyl group (a six-membered carbon ring), and a methyl group (CH3) attached to the nitrogen atom . The chlorine atom is also attached to the pyridine ring .

Scientific Research Applications

Coordination Chemistry and Properties

The chemistry of compounds related to 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine, such as pyridine and benzimidazole derivatives, has been extensively reviewed. These compounds are involved in the preparation and characterization of complex compounds with various ligands, showcasing significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The exploration of these compounds can lead to identifying blind spots and new points of potential interest for further investigation (Boča, Jameson, & Linert, 2011).

Oxidation Processes and Catalysis

The oxidation of cyclohexane, an essential chemical reaction for industrial manufacture, has been thoroughly reviewed, highlighting the development of catalytic materials for producing ketone-alcohol (KA) oil. This review covers various catalysts, solvents, and reaction conditions used over the years, with a focus on achieving high selectivity and conversion rates for cyclohexane oxidation (Abutaleb & Ali, 2021).

Environmental Applications

The environmental impact and degradation of fluorinated alternatives to persistent organic pollutants have been investigated. Studies have focused on the occurrence, fate, and toxicological assessments of these novel compounds, indicating their potential risks and the need for further toxicological studies to evaluate their long-term usability and environmental impact (Wang et al., 2019).

Medicinal and Chemosensing Applications

Pyridine derivatives, closely related to the chemical structure of interest, play a crucial role in medicinal and chemosensing applications. They exhibit various biological activities and have a high affinity for different ions and neutral species, making them effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

properties

IUPAC Name

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOPZJADJTHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250920
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine

CAS RN

1220036-28-1
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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